![molecular formula C11H11FN4OS B5843662 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B5843662.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea
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Overview
Description
Compounds containing the thiadiazole moiety, such as "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea," are of significant interest in scientific research due to their diverse biological activities and potential applications in materials science. These compounds are synthesized through various chemical reactions, leveraging the thiadiazole ring's reactivity to introduce different substituents, enhancing their physical and chemical properties for targeted applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of acylazides with amino-thiadiazoles or the reaction of thiadiazoles with isocyanates. For example, Song Xin-jian et al. (2006) reported the synthesis of novel derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, indicating a general approach that could be applied to synthesize the compound (Song Xin-jian et al., 2006).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. For instance, Xin-jian Song et al. (2008) detailed the crystal structure of a related compound, showcasing the utility of these techniques in elucidating the molecular geometry and confirming the identity of synthesized compounds (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The reactivity of thiadiazole derivatives, including potential fungicidal activities, is highlighted in various studies. For example, compounds synthesized by reactions involving thiadiazoles and isocyanates have shown promising biological activities, including plant growth regulation and fungicidal properties, as demonstrated in the work by Li-Qiao Shi (2011) (Li-Qiao Shi, 2011).
properties
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWXAQGXLRQFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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